Sodium gualenate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

瓜列宁钠是水溶性衍生物,来源于洋甘菊中的一种天然产物——薁。 它以其抗炎特性而闻名,主要用于治疗十二指肠溃疡、胃溃疡和胃炎 . 瓜列宁钠也用于治疗口腔和咽喉的炎症,如咽炎、扁桃体炎、口腔炎和结膜炎 .

准备方法

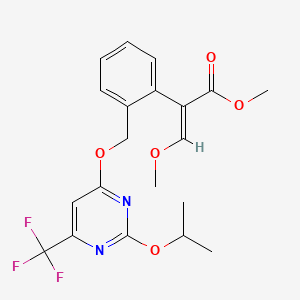

瓜列宁钠可以通过对愈创木薁进行磺化合成。 合成路线涉及愈创木薁与硫酸反应,然后用氢氧化钠中和生成瓜列宁钠 . 工业生产方法通常在制粒过程中用玉米淀粉稳定化合物以防止分解 .

化学反应分析

瓜列宁钠会发生各种化学反应,包括:

氧化: 瓜列宁钠可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以将瓜列宁钠转化为其还原形式。

取代: 瓜列宁钠可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括用于磺化的硫酸和用于中和的氢氧化钠 . 这些反应形成的主要产物包括瓜列宁钠的各种衍生物,具体取决于具体的反应条件。

科学研究应用

瓜列宁钠具有广泛的科学研究应用:

化学: 它用作各种化学反应和研究中的试剂。

生物学: 瓜列宁钠因其对细胞过程的影响及其作为抗炎剂的潜力而受到研究.

作用机制

瓜列宁钠通过多种机制发挥作用:

抑制组胺释放: 它抑制炎症细胞中组胺的释放,减少炎症.

前列腺素合成: 瓜列宁钠增加黏膜中前列腺素E2的合成,促进肉芽形成和上皮细胞再生.

降低胃蛋白酶活性: 它可以降低胃蛋白酶的活性,保护黏膜免受损伤.

相似化合物的比较

瓜列宁钠因其特殊的抗炎和伤口愈合特性而独一无二。类似的化合物包括:

愈创木薁: 瓜列宁钠的母体化合物,以其抗炎特性而闻名。

薁: 洋甘菊的另一种衍生物,具有抗炎作用。

薁磺酸钠: 一种具有类似治疗应用的类似化合物

属性

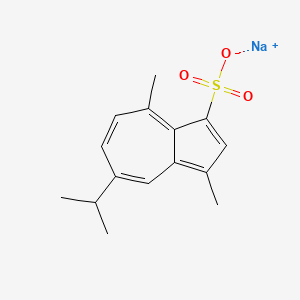

CAS 编号 |

6223-35-4 |

|---|---|

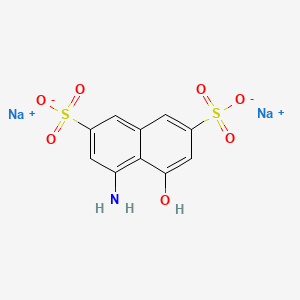

分子式 |

C15H18NaO3S |

分子量 |

301.4 g/mol |

IUPAC 名称 |

sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |

InChI |

InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18); |

InChI 键 |

ALJAEUGLKAEWPT-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

手性 SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6223-35-4 |

同义词 |

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid azulene SN guaiazulene sulfonic acid hachi-azule N Na salt of azulene SN sodium guaiazulene sulfonate sodium gualenate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium gualenate?

A1: this compound has the empirical formula [C15H17NaO3S·1/2H2O] []. While the exact molecular weight isn't explicitly mentioned, this formula indicates a molecular weight of approximately 317 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively characterized this compound using various spectroscopic techniques. This includes IR and UV-absorption spectrometry, 1D (1H, 13C) and 2D (1H-1H COSY, HMQC, HMBC) nuclear magnetic resonance spectroscopy, and mass spectroscopy []. These techniques allowed for the attribution of spectrograms to specific structures and positions within the molecule. The study also analyzed the modes of vibration for functional groups and fragmentation patterns observed in mass spectrometry.

Q3: How is this compound typically formulated for pharmaceutical applications?

A3: this compound is formulated into various dosage forms, including granules for oral administration [, , , , ] and gargles for topical application in the oral cavity []. In gargles, thickening agents such as carboxymethylcellulose sodium (CMCNa), sodium polyacrylate (PANa), and sodium alginate (AGNa) are investigated for their impact on this compound release profiles [].

Q4: Are there specific analytical methods for quantifying this compound in pharmaceutical formulations?

A4: Yes, several analytical methods have been developed for the accurate and precise quantification of this compound. These methods primarily utilize high-performance liquid chromatography (HPLC) coupled with various detection techniques [, , , , , ]. One study employed a reversed-phase HPLC method with UV detection at 293 nm to determine this compound levels in L-glutamine and this compound granules [].

Q5: Has this compound been investigated for its potential to interact with drug transporters or metabolizing enzymes?

A5: While the provided research focuses heavily on analytical methods and some applications, there is limited information available regarding the specific interactions of this compound with drug transporters or metabolizing enzymes. Further research is necessary to fully understand these aspects of its pharmacological profile.

Q6: What are the applications of this compound in a clinical setting?

A6: Research suggests that this compound is primarily used for its anti-inflammatory properties, particularly in the context of oral health. It's found in formulations like gargles intended to treat various oral inflammatory conditions, such as pharyngitis, tonsillitis, stomatitis, and oral wounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。